![molecular formula C13H8N2O3 B1269427 2-Amino-3-cyano-4,5-di(fur-2-yl)furan CAS No. 24386-17-2](/img/structure/B1269427.png)
2-Amino-3-cyano-4,5-di(fur-2-yl)furan
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Overview
Description
2-Amino-3-cyano-4,5-di(fur-2-yl)furan is an organic compound that belongs to the furan family. It consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound also contains two fur-2-yl groups and a cyano group attached to the furan ring
Preparation Methods
The synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be achieved through several methods. One common approach involves the reaction of furfural with malononitrile in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions typically include the use of a solvent such as ethanol and a base such as sodium ethoxide. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
2-Amino-3-cyano-4,5-di(fur-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the cyano group to an amine group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce furan amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of 2-amino-3-cyano-4,5-di(fur-2-yl)furan exhibit promising anticancer properties. For instance, a study demonstrated that certain analogs showed significant cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Antimicrobial Properties
Organic Synthesis Applications
- Synthesis of Pyran Derivatives
Reaction Type | Yield (%) | Conditions |
---|---|---|
Ultrasound-assisted synthesis | 92 | Room temperature, water medium |
Infrared irradiation | 98 | Solvent-free conditions |
Material Science Applications
- Polymer Chemistry
Case Studies
- Case Study: Anticancer Activity
- Case Study: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the inhibition or activation of specific enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
2-Amino-3-cyano-4,5-di(fur-2-yl)furan can be compared with other similar compounds, such as:
2-Amino-4,5-dimethyl-3-furancarbonitrile: This compound has a similar structure but contains methyl groups instead of fur-2-yl groups.
2,5-Diamidofurans: These compounds contain amide groups instead of amino and cyano groups.
5-Hydroxymethylfurfural: This compound is a furan derivative with a hydroxymethyl group instead of amino and cyano groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
2-Amino-3-cyano-4,5-di(fur-2-yl)furan is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C12H10N2O3. Its structure features two furan rings and a cyano group attached to an amino furan derivative. This unique architecture is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and fungal growth. For instance, it interacts with topoisomerase I, an enzyme critical for DNA replication in cancer cells, demonstrating potential anticancer properties .
- Antifungal Activity : Studies indicate that this compound exhibits antifungal properties against several Candida species. Its minimum inhibitory concentration (MIC) was found to be comparable to that of standard antifungal agents like fluconazole .
Biochemical Pathways
This compound influences several biochemical pathways:
- Cell Cycle Regulation : By inhibiting topoisomerase I, the compound disrupts DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.
- Signal Transduction : The compound may modulate signaling pathways related to cell survival and proliferation, impacting cancer cell metabolism and growth.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. The results showed that the compound exhibited significant cytotoxicity compared to control treatments.
Antifungal Activity
In another study focusing on antifungal properties, this compound was tested against six strains of Candida. The MIC values were found to be below those of fluconazole, indicating strong antifungal potential.
Properties
IUPAC Name |
2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSOEAGWZLHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351930 |
Source
|
Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24386-17-2 |
Source
|
Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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